
(5-Bromothiophen-2-yl)(cyclopropyl)methanol
Vue d'ensemble
Description
5-Bromothiophen-2-yl)(cyclopropyl)methanol (5BTPM) is a synthetic compound with a range of potential applications in scientific research. It is a member of the thiophen-2-yl)(cyclopropyl)methanol family of compounds, which are known for their stability and low reactivity. 5BTPM has been studied for its use in various biochemical and physiological processes, as well as its potential applications in lab experiments.
Applications De Recherche Scientifique
(5-Bromothiophen-2-yl)(cyclopropyl)methanol has a range of potential applications in scientific research. It has been studied for its potential use in drug delivery systems, as well as its ability to act as a catalyst in various biochemical and physiological processes. In addition, (5-Bromothiophen-2-yl)(cyclopropyl)methanol has been studied for its potential use in the synthesis of other compounds, such as peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of (5-Bromothiophen-2-yl)(cyclopropyl)methanol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiophen-2-yl)(cyclopropyl)methanol moiety and the molecule to which it binds. This covalent bond is thought to be responsible for the compound's stability and low reactivity. In addition, (5-Bromothiophen-2-yl)(cyclopropyl)methanol is believed to act as a catalyst in certain biochemical and physiological processes, allowing the reaction to proceed more quickly than it would without the presence of the compound.
Biochemical and Physiological Effects
(5-Bromothiophen-2-yl)(cyclopropyl)methanol has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of several enzymes, including cyclooxygenase, lipoxygenase, and cyclophilin. In addition, (5-Bromothiophen-2-yl)(cyclopropyl)methanol has been shown to have a protective effect against oxidative stress, and it has been suggested that it may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (5-Bromothiophen-2-yl)(cyclopropyl)methanol in lab experiments offers several advantages. It is a relatively simple and straightforward compound to synthesize, and it is known to be stable and low-reactive. In addition, (5-Bromothiophen-2-yl)(cyclopropyl)methanol has been shown to have a range of potential applications in scientific research, making it a viable option for use in lab experiments.
However, there are also some limitations to the use of (5-Bromothiophen-2-yl)(cyclopropyl)methanol in lab experiments. The compound is relatively expensive, and its mechanism of action is not fully understood. In addition, the compound is known to have an inhibitory effect on certain enzymes, and its potential effects on biochemical and physiological processes are still being studied.
Orientations Futures
Given the potential applications of (5-Bromothiophen-2-yl)(cyclopropyl)methanol in scientific research, there are several potential future directions for the compound. In particular, further research is needed to better understand the compound's mechanism of action, as well as its potential effects on biochemical and physiological processes. In addition, research is needed to determine the most effective and efficient methods of synthesizing (5-Bromothiophen-2-yl)(cyclopropyl)methanol, as well as to develop more cost-effective methods of producing the compound. Finally, research is also needed to explore the potential applications of (5-Bromothiophen-2-yl)(cyclopropyl)methanol in drug delivery systems and the treatment of various diseases.
Propriétés
IUPAC Name |
(5-bromothiophen-2-yl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-7-4-3-6(11-7)8(10)5-1-2-5/h3-5,8,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTHTTKHIZMUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)(cyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



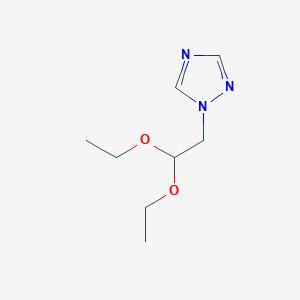
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)


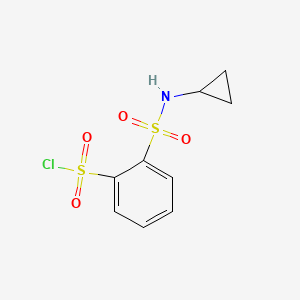
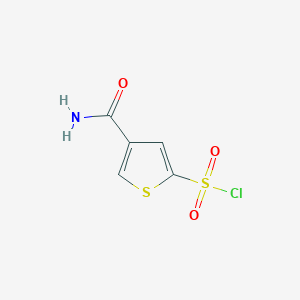
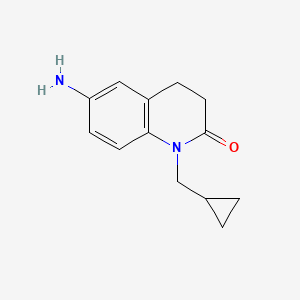
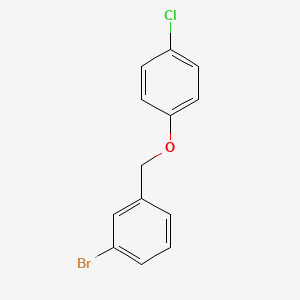


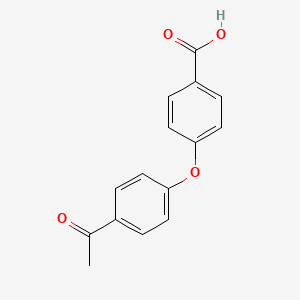
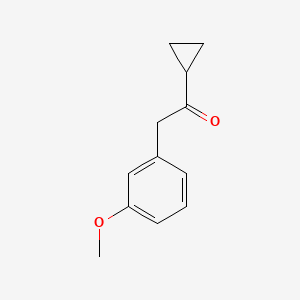

![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)